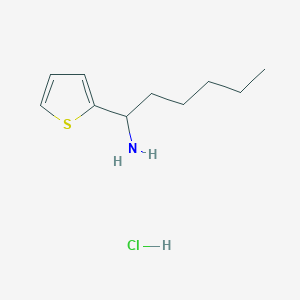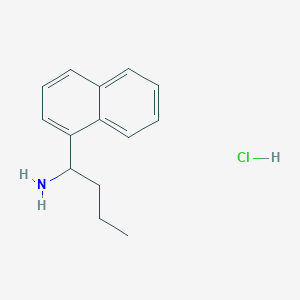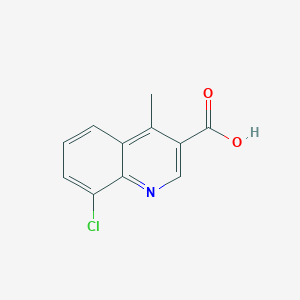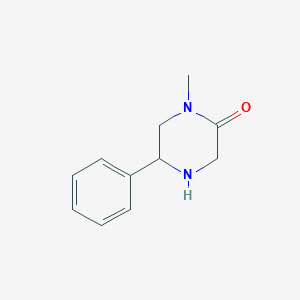
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Übersicht
Beschreibung
“3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound . It is a useful synthetic intermediate . The empirical formula is C4H5BrN2O2S and the molecular weight is 180.61 .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives The chemical 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a derivative of pyrazole, which has been involved in the synthesis of various chemical compounds. In a study, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of a new insecticide, was synthesized. The process included steps like nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method utilized phosphorus oxybromide as a bromination agent, which was found to be more effective than using 4-methyl benzene sulfonyl chloride and hydrogen bromide (Niu Wen-bo, 2011).
Catalysis and Chemical Reactions In another study, a novel ionic liquid named 1-sulfopyridinium chloride was synthesized and characterized. It was used as a homogeneous and reusable catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction. This study emphasizes the importance of such compounds in catalyzing and facilitating chemical reactions, potentially involving pyrazole derivatives (A. R. Moosavi‐Zare et al., 2013).
Development of Medicinal Chemistry Protocols this compound can also be utilized in the field of medicinal chemistry. A study developed a 3-step parallel medicinal chemistry (PMC) protocol for the synthesis of pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This showcases the role of such chemicals in the synthesis of complex molecules for medicinal purposes (Joseph W. Tucker et al., 2015).
Pyrazole-4-sulfonyl Chlorides Synthesis A series of pyrazole-4-sulfonyl chlorides was synthesized starting from 2-(benzylthio)malonaldehyde. This method is significant for the multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, which are mostly unavailable through other methods. This indicates the potential of such compounds in large-scale chemical synthesis (P. A. Sokolyuk et al., 2015).
Wirkmechanismus
Target of Action
Pyrazoles, a class of compounds to which 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs, are known to interact with various biological targets. They have been found to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . .
Mode of Action
Pyrazoles generally interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects. Pyrazoles, in general, are involved in a variety of biochemical reactions, including [3 + 2] cycloadditions, one-pot condensations, and oxidative cyclizations .
Result of Action
Pyrazoles have been found to exhibit a range of biological activities, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between pyrazole molecules . .
Biochemische Analyse
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is significant because it can modulate the activity of the enzyme, thereby influencing metabolic pathways that involve alcohol metabolism. Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the antifungal activity of certain cells by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic processes and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites involved in alcohol metabolism . These interactions can have significant implications for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIKAPRQUBEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-77-3 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


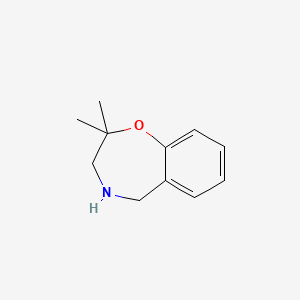
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)
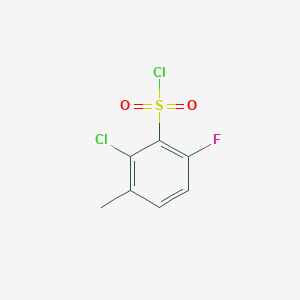
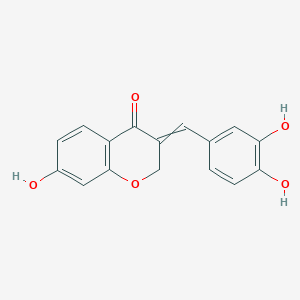

![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
